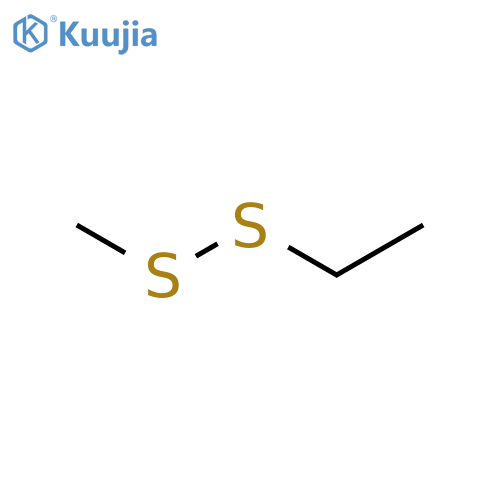Cas no 20333-39-5 (Ethyl Methyl Disulfide)
エチルメチルジスルフィド(Ethyl Methyl Disulfide)は、硫黄原子を2つ含む有機硫黄化合物です。化学式はC3H8S2で、特徴的な刺激臭を持つ無色から淡黄色の液体です。この化合物は、天然にはニンニクやタマネギなどの植物に微量含まれており、食品香料としての用途があります。化学的には高い反応性を示し、有機合成中間体として有用です。特に、医薬品や農薬の合成において重要な役割を果たします。また、硫黄含有化合物として金属表面処理剤や潤滑油添加剤への応用も研究されています。その安定性と反応性のバランスが、工業用途での利点となっています。

Ethyl Methyl Disulfide structure
商品名:Ethyl Methyl Disulfide
CAS番号:20333-39-5
MF:C3H8S2
メガワット:108.225618362427
CID:51525
Ethyl Methyl Disulfide 化学的及び物理的性質
名前と識別子
-
- Methyl ethyl disulfide
- (methyldisulfanyl)ethane
- ETHYL METHYL DISULFIDE
- Disulfide,ethyl methyl
- ethyl-methyl-disulfane
- ethyl-methyl-disulphide
- methyl ethyl disulphide
- Ethyl Methyl Disulfide
-
- インチ: InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
- InChIKey: XLTBPTGNNLIKRW-UHFFFAOYSA-N
- ほほえんだ: CCSSC
計算された属性
- せいみつぶんしりょう: 108.00700
- どういたいしつりょう: 108.007
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 14.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.6A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- 密度みつど: 1.0200
- ふってん: 137°C
- フラッシュポイント: 121 °C at 760 mmHg
- 屈折率: 1.5325 (estimate)
- PSA: 50.60000
- LogP: 2.01750
- FEMA: 4040 | ETHYL METHYL DISULFIDE
Ethyl Methyl Disulfide セキュリティ情報
Ethyl Methyl Disulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl Methyl Disulfide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E203950-1g |
Ethyl Methyl Disulfide |
20333-39-5 | 1g |
$ 185.00 | 2022-06-05 | ||
| TRC | E203950-1000mg |
Ethyl Methyl Disulfide |
20333-39-5 | 1g |
$224.00 | 2023-05-18 | ||
| A2B Chem LLC | AB04566-1g |
Ethyl methyl disulfide |
20333-39-5 | 95% | 1g |
$142.00 | 2024-04-20 | |
| TRC | E203950-5g |
Ethyl Methyl Disulfide |
20333-39-5 | 5g |
$781.00 | 2023-05-18 | ||
| A2B Chem LLC | AB04566-250mg |
Ethyl methyl disulfide |
20333-39-5 | 95% | 250mg |
$63.00 | 2024-04-20 | |
| A2B Chem LLC | AB04566-2g |
Ethyl methyl disulfide |
20333-39-5 | 2g |
$213.00 | 2024-01-01 | ||
| A2B Chem LLC | AB04566-5g |
Ethyl methyl disulfide |
20333-39-5 | 95% | 5g |
$597.00 | 2024-04-20 | |
| TRC | E203950-500mg |
Ethyl Methyl Disulfide |
20333-39-5 | 500mg |
65.00 | 2021-08-13 | ||
| TRC | E203950-2.5g |
Ethyl Methyl Disulfide |
20333-39-5 | 2.5g |
$471.00 | 2023-05-18 |
Ethyl Methyl Disulfide 関連文献
-
1. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015
-
Sunel de Kock,Konstantin Skudler,Rukiya Matsidik,Michael Sommer,Matthias Müller,Michael Walter Phys. Chem. Chem. Phys. 2023 25 20395
-
Ali Raza,Huanlu Song,Junaid Raza,Pei Li,Ku Li,Juan Yao Food Funct. 2020 11 8583
20333-39-5 (Ethyl Methyl Disulfide) 関連製品
- 110-81-6(Diethyl Disulfide)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
